molecular formula C18H18N2O4S B5223467 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 433688-03-0

2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5223467
CAS RN: 433688-03-0
M. Wt: 358.4 g/mol
InChI Key: VYIXPNZNWRTAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potent inducer of apoptosis in cancer cells in 2008, and since then, it has been the subject of numerous studies exploring its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces the activation of procaspase-3, leading to apoptosis, and has been shown to sensitize cancer cells to radiation therapy. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
One limitation of using 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. Additionally, more research is needed to determine the optimal dosage and delivery method for 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid.

Future Directions

There are several future directions for research on 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of focus is the development of more potent and selective analogs of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid that can be used in cancer treatment. Additionally, more research is needed to determine the optimal dosage and delivery method for 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. Finally, studies are needed to determine the potential of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in combination with other cancer treatments, such as immunotherapy and targeted therapy.

Synthesis Methods

The synthesis of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves several steps, including the reaction of 4-propoxybenzoyl chloride with thiourea to form 4-propoxybenzoylthiourea, which is then reacted with 2-aminobenzoic acid to form 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. The process has been optimized over time to increase yields and purity.

Scientific Research Applications

2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-11-24-13-9-7-12(8-10-13)16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIXPNZNWRTAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367818
Record name STK108335
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433688-03-0
Record name STK108335
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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